molecular formula C13H9N3O2 B598307 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine CAS No. 126267-63-8

2-(2-Nitrophenyl)imidazo[1,2-a]pyridine

Cat. No. B598307
M. Wt: 239.234
InChI Key: DTBSXWZAGZBRTA-UHFFFAOYSA-N
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Description

Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of imidazopyridine employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . An unprecedented route for imidazo[1,2-a]pyridinone synthesis has been developed through a visible light-photocatalysed functionalization of alkynes/nitrile insertion/cyclization tandem sequence in a microchannel reactor .


Molecular Structure Analysis

Imidazopyridines are divided into four groups depending on the position of nitrogen atoms. These structures of imidazopyridine are imidazo[4,5-b]pyridine, imidazo[4,5-c]pyridine, imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

  • Synthesis of New Scaffolds for Medicinal Chemistry : Zhang et al. (2019) describe a method for constructing a pyrrolo-imidazo[1,2-a]pyridine backbone, starting from the coupling of N-tosylhydrazones with 2-chloro-3-nitroimidazo[1,2-a]pyridines. This method offers rapid access to new compound libraries, with applications in diversity-oriented synthesis (DOS). They identified a compound with significant antiproliferative activity against human colon cancer cell lines (Zhang et al., 2019).

  • Formation of Indolic Structures : Teulade et al. (1989) reported that reductive cyclisation of 2-(2-nitrophenyl)imidazo[1,2-a]pyridine with triethyl phosphite yields indolic structures. These are of interest due to their unusual reaction pattern and potential for generating novel indole, cinnoline, and benzofuran structures (Teulade et al., 1989).

  • Medicinal Relevance of C2-Functionalized Derivatives : Sharma and Prasher (2022) highlight the medicinal significance of imidazo[1,2-a]pyridines, especially those functionalized at the C2 position. They discuss the synthesis and biological profile of these derivatives, noting the challenges and opportunities in functionalizing at the C2 position (Sharma & Prasher, 2022).

  • Targeting Essential Cellular Processes : Yu et al. (2008) explored how imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines target essential, conserved cellular processes. Their study revealed distinct mechanisms of action for these compounds in yeast, with implications for understanding cell physiology and potential applications in human cells (Yu et al., 2008).

  • Synthesis of Naphtho[1',2'4,5]imidazo[1,2-a]pyridine Derivatives

    : Li et al. (2015) investigated the palladium-catalyzed oxidative cycloaromatization of 2-phenylimidazo[1,2-a]pyridine with internal alkyne. This led to the formation of fused N-heterocycles, with potential pharmaceutical applications (Li et al., 2015).

  • Catalytic Activity in Oxidation Reactions : Saddik et al. (2012) studied heterocyclic compounds with the imidazolo[1,2-a]pyridine moiety for their catalytic activities in the oxidation of catechol to o-quinone. This research is relevant for understanding the catalytic properties of these compounds (Saddik et al., 2012).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The current study demonstrated that these compounds have anticancer activity and would be useful in developing more effective compounds for treating breast cancer . The synthesis of a library of pyridoimidazoindoles and the analysis of the relationship between their structure and spectroscopic properties might open the door to their future optoelectronic applications .

properties

IUPAC Name

2-(2-nitrophenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-16(18)12-6-2-1-5-10(12)11-9-15-8-4-3-7-13(15)14-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBSXWZAGZBRTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50732647
Record name 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Nitrophenyl)imidazo[1,2-a]pyridine

CAS RN

126267-63-8
Record name 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromo-2′-nitroacetophenone (7.65 g, 31.3 mmol) and 2-aminopyridine (2.95 g, 31.3 mmol) were dissolved in acetone (50 ml) and brought to reflux. After 10 minutes a light yellow/white precipitate forms in addition to strong boiling. Refluxing was continued for 3 hours and cooled to room temperature. The volume was reduced ½ by evaporation and the intermediate solids were collected by filtration and washed with acetone (20 ml) and air dried (7.26 g of intermediate). The intermediate (7.20 g) was dissolved in MeOH (100 ml) with HBr (4 drops, catalytic) and brought to reflux. The reaction was monitored by TLC (10% MeOH in CH2Cl2). After 70 minutes, the reaction mixture was cooled to room temperature, adjusted to pH=12 with 1M NaOH, and concentrated to remove the methanol. The yellow product was collected by filtration, washed with water and air dried. 5.54 g (74%) of 2-(2-Nitro-phenyl)-imidazo[1,2-a]pyridine was obtained as a yellow crystalline solid (MS, M++H=240.1).
Quantity
7.65 g
Type
reactant
Reaction Step One
Quantity
2.95 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Citations

For This Compound
29
Citations
P Paengphua, U Wichai… - … Journal: Science and …, 2019 - journal.nu.ac.th
Imidazo [1, 2-a] pyridines are useful building blocks for a number of biologically and pharmaceutically valuable compounds. Its synthetic method started from the reaction of 2-…
Number of citations: 2 www.journal.nu.ac.th
WD Ollis, SP Stanforth, CA Ramsden - Journal of the Chemical Society …, 1989 - pubs.rsc.org
Reductive cyclization of derivatives of 7-methyl-2-(2′- nitrophenyl)imidazo[1,2-a]pyridine (5) with hot triethyl phosphite has been investigated and the following transformations were …
Number of citations: 10 pubs.rsc.org
JC Teulade, A Gueiffier, H Viols, JP Chapat… - Journal of the …, 1989 - pubs.rsc.org
Reductive cyclisation of 2-(2-nitrophenyl)imidazo[1,2-a]pyridine with triethyl phosphite gives the indolic structures (5) and (6). The latter are of interest because of preferential C insertion …
Number of citations: 1 pubs.rsc.org
JC TEULADE, A GUEIFFIER, JP CHAPAT… - Chemical and …, 1989 - jstage.jst.go.jp
3-Nitroso-2 (2-nitrophenyl) imidazo [1, 2-α] pyridine was converted to its diamino derivative (5) and the open-chain compound 2-N (2-pyridyl) benzimidoyl cyanide (6). Compound 5 was …
Number of citations: 6 www.jstage.jst.go.jp
RN Rao, B Mm, B Maiti, R Thakuria… - ACS Combinatorial …, 2018 - ACS Publications
An expeditious catalyst-free heteroannulation reaction for imidazo[1,2-a]pyridines/pyrimidines/pyrazines was developed in green solvent under microwave irradiation. Using H 2 O-IPA …
Number of citations: 54 pubs.acs.org
D Geedkar, A Kumar, K Kumar, P Sharma - RSC advances, 2021 - pubs.rsc.org
This paper manifests an A3-coupling strategy assisted by novel hydromagnesite sheets impregnated with cobalt ferrite (CoFe2O4-HMS) magnetic nanoparticles (MNPs) as an …
Number of citations: 8 pubs.rsc.org
CA Ramsden - Citeseer
Reductive cyclization of derivatives of 7-methyl-2-(2’-nitrophenyl) imidazo [1, 2-a] pyridine (5) with hot triethyl phosphite has been investigated and the following transformations were …
Number of citations: 2 citeseerx.ist.psu.edu
XS Fan, J Zhang, B Li, XY Zhang - Chemistry–An Asian Journal, 2015 - Wiley Online Library
Tetracyclic skeletons combining an imidazo[1,2‐a]pyridine moiety with a quinoline framework such as pyrido[2′,1′:2,3]imidazo[4,5‐b]quinoline are stimulating increasing interests …
Number of citations: 24 onlinelibrary.wiley.com
JB Bharate, S Abbat, PV Bharatam… - Organic & …, 2015 - pubs.rsc.org
Copper bromide catalyzed aerobic oxidative coupling of 2-aminopyridines with cinnamaldehydes directly led to the formation of 3-formyl-2-phenyl-imidazo[1,2-a]pyridines. The quantum …
Number of citations: 18 pubs.rsc.org
AJ Stasyuk, YT Chen, CL Chen, PJ Wu… - Physical Chemistry …, 2016 - pubs.rsc.org
A series of new amino (NH)-type intramolecular hydrogen-bonding (H-bonding) compounds have been strategically designed and synthesized. These molecules comprise a 2-(imidazo[…
Number of citations: 61 pubs.rsc.org

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